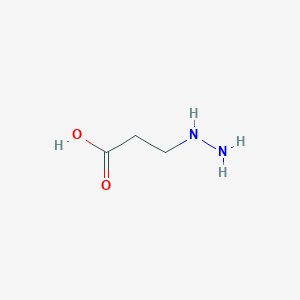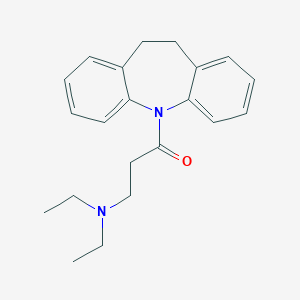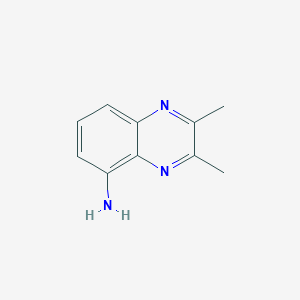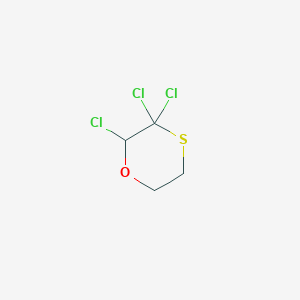
2,3,3-Trichloro-1,4-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trichloro-1,4-oxathiane (TCOT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound contains a sulfur atom and three chlorine atoms attached to a six-membered ring. The synthesis of TCOT is challenging due to the presence of multiple chlorines and sulfur atoms. However, the development of efficient synthesis methods has enabled the exploration of its biochemical and physiological effects and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,3,3-Trichloro-1,4-oxathiane involves the formation of a reactive intermediate, which enables the conversion of alcohols into chlorides. The reaction proceeds through the formation of a cyclic intermediate, which is highly reactive and can undergo further reactions with other functional groups.
Biochemical and Physiological Effects
2,3,3-Trichloro-1,4-oxathiane has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that 2,3,3-Trichloro-1,4-oxathiane is a highly reactive compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2,3,3-Trichloro-1,4-oxathiane is its ability to selectively convert alcohols into chlorides. This reaction is critical in the synthesis of pharmaceuticals and other organic compounds. However, the use of 2,3,3-Trichloro-1,4-oxathiane is limited due to its highly reactive nature and the potential for the formation of undesired byproducts.
Zukünftige Richtungen
The use of 2,3,3-Trichloro-1,4-oxathiane is still in its early stages, and there are several future directions that can be explored. Some of the potential future directions include the development of more efficient synthesis methods, the exploration of new applications of 2,3,3-Trichloro-1,4-oxathiane in scientific research, and the optimization of the reaction conditions to improve the yield of desired products.
Conclusion
In conclusion, 2,3,3-Trichloro-1,4-oxathiane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. The development of efficient synthesis methods has enabled the exploration of its biochemical and physiological effects and its potential applications in scientific research. 2,3,3-Trichloro-1,4-oxathiane has been shown to be a powerful chlorinating agent and has significant potential in the synthesis of pharmaceuticals and other organic compounds. However, the use of 2,3,3-Trichloro-1,4-oxathiane is limited due to its highly reactive nature, and further research is needed to explore its potential applications and optimize its reaction conditions.
Synthesemethoden
The synthesis of 2,3,3-Trichloro-1,4-oxathiane involves the reaction of 1,3-dichloro-2-propanol with sulfur. The resulting product is then treated with hydrogen chloride to form 2,3,3-Trichloro-1,4-oxathiane. This method has been optimized to improve the yield of 2,3,3-Trichloro-1,4-oxathiane and reduce the formation of undesired byproducts.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trichloro-1,4-oxathiane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3,3-Trichloro-1,4-oxathiane is its use as a reagent in organic synthesis. 2,3,3-Trichloro-1,4-oxathiane can be used as a powerful chlorinating agent, which enables the conversion of alcohols and other functional groups into chlorides. This reaction is critical in the synthesis of pharmaceuticals and other organic compounds.
Eigenschaften
CAS-Nummer |
15924-19-3 |
|---|---|
Produktname |
2,3,3-Trichloro-1,4-oxathiane |
Molekularformel |
C4H5Cl3OS |
Molekulargewicht |
207.5 g/mol |
IUPAC-Name |
2,3,3-trichloro-1,4-oxathiane |
InChI |
InChI=1S/C4H5Cl3OS/c5-3-4(6,7)9-2-1-8-3/h3H,1-2H2 |
InChI-Schlüssel |
NALOZEXIRUMXDZ-UHFFFAOYSA-N |
SMILES |
C1CSC(C(O1)Cl)(Cl)Cl |
Kanonische SMILES |
C1CSC(C(O1)Cl)(Cl)Cl |
Synonyme |
2,3,3-Trichloro-1,4-oxathiane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



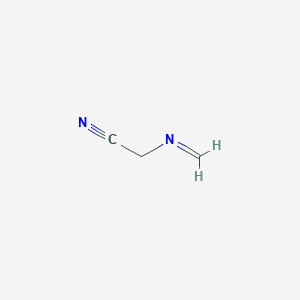

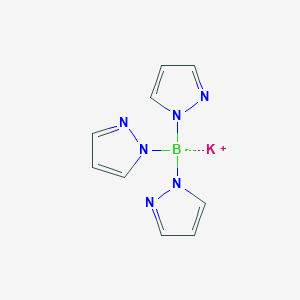

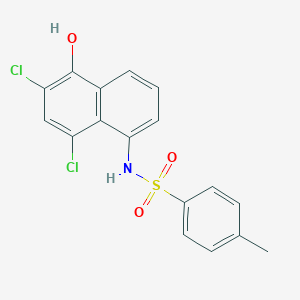



![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
